6-Methoxy-3(2H)-benzofuranone

Catalog No.
S1515257
CAS No.
15832-09-4
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-3(2H)-benzofuranone

CAS Number

15832-09-4

Product Name

6-Methoxy-3(2H)-benzofuranone

IUPAC Name

6-methoxy-1-benzofuran-3-one

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3

InChI Key

BLLMRPOVMOPQKC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CO2
  • Chemical Intermediate: Due to its structure containing a benzofuranone core with a methoxy group, 6-Methoxy-3(2H)-benzofuranone could potentially serve as a building block for the synthesis of more complex molecules. However, there is limited published information on its use in this context.

Further exploration of scientific databases might reveal additional research on 6-Methoxy-3(2H)-benzofuranone. Here are some resources you can explore for more information:

  • PubChem: PubChem 6-Methoxy-3(2H)-benzofuranone:
  • ScienceDirect: ScienceDirect Search)
  • Google Scholar: Google Scholar Search)

6-Methoxy-3(2H)-benzofuranone, with the molecular formula C9H8O3C_9H_8O_3, is a compound belonging to the class of benzofuran derivatives. It features a benzofuran core structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. The methoxy group at the sixth position enhances its chemical reactivity and biological properties. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the methoxy group can direct electrophiles to the ortho and para positions relative to itself.
  • Nucleophilic Substitution: The carbonyl group in the benzofuranone structure can participate in nucleophilic attacks, leading to various derivatives.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form more complex structures or degradation products .

This compound exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential therapeutic effects.
  • Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties, making it a candidate for further research in drug development.
  • Anti-inflammatory Effects: Preliminary findings indicate that it may help reduce inflammation, although further studies are needed to confirm these effects .

Several methods have been reported for synthesizing 6-Methoxy-3(2H)-benzofuranone:

  • Direct Methylation: Starting from 6-hydroxybenzofuran-3(2H)-one, methyl iodide is used in the presence of a base like potassium carbonate in dimethylformamide (DMF) as a solvent.
    python
    # Reaction Overview6-Hydroxybenzofuran-3(2H)-one + Methyl Iodide → 6-Methoxy-3(2H)-benzofuranone
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors that contain both furan and benzene moieties.

6-Methoxy-3(2H)-benzofuranone has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: It can act as an intermediate in synthesizing other complex organic molecules.
  • Natural Products Chemistry: Its structure is relevant in studying naturally occurring compounds with similar frameworks .

Research into the interactions of 6-Methoxy-3(2H)-benzofuranone with biological systems is ongoing. Notably:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its mechanism of action.
  • Metabolic Pathways: Investigating how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects .

Several compounds share structural similarities with 6-Methoxy-3(2H)-benzofuranone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Hydroxybenzofuran-3(2H)-oneC9H8O3Lacks the methoxy group; serves as a precursor.
7-Methoxy-4-benzofurancarboxylic acidC10H10O4Contains a carboxylic acid group; different reactivity.
5-Methoxy-2-benzofurancarboxaldehydeC10H10O3Features an aldehyde group; used in organic synthesis.

Uniqueness

The unique aspect of 6-Methoxy-3(2H)-benzofuranone lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and chemical reactivity compared to similar compounds. Its methoxy substitution at the sixth position enhances its electron density and alters its interaction with biological targets, making it a valuable candidate for further exploration in medicinal chemistry .

The evolution of benzofuranone research has paralleled advances in organic synthesis methodologies, with significant developments occurring in tandem with the emergence of metal-catalyzed reactions in the late 20th century. These synthetic breakthroughs have enabled more efficient and selective preparation of benzofuranone derivatives, including 6-Methoxy-3(2H)-benzofuranone, facilitating their application in various fields from medicinal chemistry to materials science.

Significance of 6-Methoxy-3(2H)-benzofuranone in Medicinal Chemistry

6-Methoxy-3(2H)-benzofuranone holds considerable significance in medicinal chemistry due to its structural resemblance to naturally occurring compounds with established biological activities. The benzofuran core, which forms the foundation of this molecule, is recognized as a privileged structure in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. The presence of the methoxy substituent at position 6 confers additional properties that can influence binding affinity, bioavailability, and metabolic stability.

The compound's structural versatility allows for further functionalization, making it a valuable scaffold for the design of novel therapeutic candidates. Research has demonstrated that 6-Methoxy-3(2H)-benzofuranone and related derivatives may exhibit activities as monoamine oxidase inhibitors, suggesting potential applications in neurological disorders. Additionally, the compound's structural similarity to psoralen and other furocoumarins connects it to established therapeutic agents used in the treatment of various skin conditions, including psoriasis and certain types of cancer.

Overview of Current Research Landscape

Current research on 6-Methoxy-3(2H)-benzofuranone spans multiple disciplines, reflecting its versatility as both a synthetic intermediate and a potential therapeutic agent. Recent investigations have focused on developing more efficient synthetic routes, exploring structure-activity relationships, and evaluating biological activities across various therapeutic areas.

In the field of synthetic methodology, researchers have reported innovative approaches to benzofuranone synthesis featuring metal-catalyzed transformations. These include palladium-copper, nickel, rhodium, gold, silver, and ruthenium-catalyzed reactions that enable the construction of the benzofuranone core with high efficiency and selectivity. Such methods have expanded the accessibility of diversely substituted benzofuranones, including 6-Methoxy-3(2H)-benzofuranone, facilitating their application in medicinal chemistry research.

Molecular docking studies have emerged as a valuable tool for understanding the binding interactions of 6-Methoxy-3(2H)-benzofuranone with potential biological targets. These computational approaches have provided insights into structure-activity relationships and have guided the rational design of derivatives with enhanced potency and selectivity.

Scope and Objectives of Current Research

The current research landscape surrounding 6-Methoxy-3(2H)-benzofuranone aims to address several key objectives. Primarily, researchers seek to develop more sustainable and efficient synthetic routes to access this compound and its derivatives, with a focus on green chemistry principles and scalable methodologies. This includes the exploration of catalytic systems that enable atom-economic transformations under mild conditions.

Another major objective is to elucidate the full spectrum of biological activities associated with 6-Methoxy-3(2H)-benzofuranone and to understand the molecular mechanisms underlying these effects. This encompasses investigations into antimicrobial, anti-inflammatory, and anticancer properties, as well as potential applications in neurological disorders through monoamine oxidase inhibition.

Structure-activity relationship studies represent a significant area of focus, with researchers systematically modifying the 6-Methoxy-3(2H)-benzofuranone scaffold to identify optimal substitution patterns for specific therapeutic applications. These efforts aim to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinically viable drug candidates.

Classical Synthetic Approaches

Claisen–Schmidt Condensation Reactions

The Claisen–Schmidt condensation represents one of the most fundamental approaches for synthesizing 6-methoxy-3(2H)-benzofuranone derivatives. This classical method involves the condensation reaction between ketones or aldehydes containing alpha-hydrogen atoms with aromatic carbonyl compounds lacking alpha-hydrogens [5]. The mechanism proceeds through the formation of an enolate ion under basic conditions, followed by nucleophilic attack on the carbonyl carbon of the second reactant [5].

For 6-methoxy-3(2H)-benzofuranone synthesis, the reaction typically employs 6-methoxybenzofuranone as the nucleophilic component and various aldehydes as electrophilic partners [25]. The reaction conditions commonly utilize aqueous potassium hydroxide as the base in methanol solvent at elevated temperatures of 60-70°C for 1-2 hours [25] [28]. Research findings demonstrate that this methodology produces satisfactory yields ranging from 28% to 75% depending on the specific aldehyde employed and reaction optimization [25] [30].

The condensation process involves initial deprotonation of the methylene group adjacent to the carbonyl in the benzofuranone core, generating an enolate intermediate [5]. Subsequently, this enolate attacks the carbonyl carbon of the aldehyde component, followed by dehydration to yield the desired α,β-unsaturated ketone system characteristic of aurone derivatives [5]. The reaction exhibits high regioselectivity due to the electronic properties of the methoxy substituent, which activates the benzofuranone ring toward electrophilic attack [25].

One-Pot Synthesis Strategies

One-pot synthetic strategies have emerged as efficient alternatives for preparing 6-methoxy-3(2H)-benzofuranone and related derivatives. These approaches streamline the synthetic process by combining multiple reaction steps in a single reaction vessel, thereby reducing purification requirements and improving overall efficiency [8] [10].

A notable one-pot methodology involves the etherification and dehydrative cyclization of ortho-hydroxyacetophenones, which provides direct access to benzofuranone scaffolds . This approach typically employs microwave irradiation to accelerate reaction rates while maintaining high yields and purity . The reaction proceeds through simultaneous ether bond formation and ring closure, eliminating the need for intermediate isolation .

Another significant one-pot approach utilizes the heteroannulation of benzoquinone derivatives with cyclohexanones under acidic conditions [9]. This methodology employs acetic acid as both catalyst and solvent, operating at moderate temperatures to produce benzofuran structures through consecutive cycloaddition and aromatization steps [9]. The reaction demonstrates broad functional group tolerance and provides access to diverse substitution patterns [9].

Advanced one-pot protocols have incorporated palladium-catalyzed cross-coupling reactions combined with intramolecular cyclization sequences [8]. These methods utilize palladium catalysts in conjunction with copper acetate and molecular oxygen as oxidant to achieve dehydrogenative homo-coupling reactions [8]. The resulting products exhibit good yields ranging from 64% to 91% and demonstrate scalability for gram-scale synthesis [8].

Condensation of o-hydroxyphenylacetic Acid Derivatives

The condensation of ortho-hydroxyphenylacetic acid derivatives represents a classical and well-established route for benzofuranone synthesis. This methodology exploits the inherent lactone-forming tendency of ortho-hydroxyphenylacetic acid upon thermal treatment [14]. The reaction proceeds through intramolecular cyclization with elimination of water, yielding the benzofuranone core structure [14].

Industrial implementations of this approach typically begin with ortho-chlorophenylacetic acid as starting material, which undergoes hydrolysis to generate the corresponding ortho-hydroxyphenylacetic acid intermediate [11] [13]. The cyclization step is commonly performed under elevated temperatures ranging from 100-120°C in the presence of suitable catalysts [11] [13]. Recent optimizations have incorporated microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining comparable yields [31].

The mechanistic pathway involves initial formation of ortho-hydroxyphenylacetic acid through nucleophilic substitution of the chlorine atom by hydroxide ion [11]. Subsequently, thermal cyclization occurs through nucleophilic attack of the phenolic oxygen on the carboxylic acid carbonyl, accompanied by water elimination [14]. This process benefits from the favorable entropy change associated with ring formation and the aromatic stabilization of the resulting benzofuranone system [14].

Synthetic modifications of this approach have incorporated various protecting group strategies to introduce specific substitution patterns. For instance, methoxy groups can be installed through selective methylation of phenolic intermediates using iodomethane and potassium carbonate in dimethylformamide [25]. These modifications enable access to substituted benzofuranones with predetermined regioselectivity [25].

Advanced Synthetic Methods

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis has revolutionized the preparation of 6-methoxy-3(2H)-benzofuranone through the development of highly efficient and selective methodologies. Transition metal catalysis, particularly palladium-based systems, has emerged as a powerful tool for constructing benzofuranone frameworks [12] [16].

Palladium-catalyzed approaches typically employ palladium acetate or palladium chloride complexes in combination with phosphine ligands and appropriate bases [12]. These systems facilitate carbon-carbon bond formation through cross-coupling mechanisms, enabling the assembly of complex benzofuranone structures from readily available precursors [12]. Research demonstrates that palladium-copper dual catalyst systems exhibit superior performance, with copper iodide serving as cocatalyst to enhance reaction efficiency [12].

Rhodium-catalyzed methodologies have shown particular promise for benzofuranone synthesis through carbon-hydrogen activation pathways [17]. Cyclopentadienyl-rhodium complexes promote the coupling of substituted benzamides with vinylene carbonate under mild conditions, achieving yields ranging from 30-80% [17]. The reaction mechanism involves sequential carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [17].

Gold and silver catalysts have demonstrated unique reactivity patterns for benzofuranone construction [12]. Gold-promoted cyclization between alkynyl esters and quinols proceeds through sigmatropic rearrangement and condensation sequences, providing moderate to good yields under mild conditions [12]. The use of JohnPhosAuCl/AgNTf2 catalyst systems with Ph2SiF2 additive in dichloroethane solvent has proven particularly effective [12].

Lewis acid catalysis represents another significant advancement in benzofuranone synthesis [17]. Boron trifluoride etherate has been extensively employed for promoting cyclization reactions between mandelic acid derivatives and phenolic compounds [7]. This methodology achieves excellent yields of 92.72% through careful control of reaction temperature and stoichiometry [7].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of environmentally sustainable methods for 6-methoxy-3(2H)-benzofuranone synthesis. These approaches emphasize the use of renewable catalysts, benign solvents, and atom-economical transformations [26].

Wood ash has emerged as a novel heterogeneous catalyst for benzofuranone synthesis, representing a significant advancement in sustainable catalysis [26]. Wood ash catalysts contain calcium- and potassium-rich carbonates along with metal oxides such as aluminum oxide, silicon dioxide, magnesium oxide, calcium oxide, and iron oxide [26]. These naturally derived catalysts demonstrate excellent activity for three-component condensation reactions in aqueous media at 80°C [26].

The preparation of wood ash catalysts involves controlled combustion of natural wood resources at optimized temperatures around 850°C [26]. Characterization studies reveal that these catalysts possess suitable surface area and basicity for promoting nucleophilic reactions [26]. The alkaline nature of wood ash facilitates the formation of enolate intermediates, while the metal oxide components enhance the electrophilic activity of carbonyl groups [26].

Solvent selection represents another critical aspect of green chemistry implementation. Water has been successfully employed as reaction medium for several benzofuranone syntheses, eliminating the need for organic solvents and reducing environmental impact [26]. Ionic liquids and supercritical fluids have also been investigated as alternative reaction media, though their application to 6-methoxy-3(2H)-benzofuranone synthesis remains limited [26].

Microwave-assisted synthesis has been widely adopted as an energy-efficient alternative to conventional heating methods [31]. Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [31]. This technology has been successfully applied to the cyclization of ortho-hydroxyphenylacetic acid derivatives, achieving 95.6% yields in 30 minutes compared to several hours required for conventional heating [31].

Novel Coupling Reactions

Novel coupling reactions have expanded the synthetic toolbox available for 6-methoxy-3(2H)-benzofuranone preparation. These methodologies often exploit unique reactivity patterns and provide access to structural motifs that are challenging to obtain through classical approaches [15] [16].

Formal aerobic oxidative cross-coupling reactions represent a significant advancement in benzofuranone chemistry [16]. These methods utilize palladium catalysts to promote the oxidative dimerization of benzofuranones under aerobic conditions, followed by cross-coupling with azo compounds to generate complex quaternary carbon centers [16]. The reaction proceeds through initial palladium-catalyzed aerobic oxidation to form dimeric intermediates, which subsequently undergo radical-mediated coupling with azobisisobutyronitrile derivatives [16].

The key advantage of this methodology lies in the chemoselectivity of the palladium catalyst, which selectively activates benzofuranones under aerobic conditions while remaining inert toward radical species [16]. This selectivity enables sequential single-flask transformations with excellent functional group tolerance [16]. Yields for cross-coupling products typically range from 52% to 72%, with the formation of contiguous all-carbon quaternary centers [16].

Carbon-carbon coupling reactions between benzofurazan derivatives and diaminobenzenes have provided novel pathways for constructing electron-donor-acceptor architectures [15]. These reactions proceed through nucleophilic aromatic substitution mechanisms under mild conditions, achieving good yields of 60-85% [15]. The regioselectivity of these transformations can be controlled through careful selection of reaction partners and conditions [15].

Titanium tetrachloride-mediated coupling reactions have emerged as powerful tools for regioselective benzofuran synthesis [19]. This methodology enables the direct coupling of phenols with α-haloketones to produce 2-substituted benzofurans with excellent regioselectivity [19]. The reaction employs trifluoroethanol as solvent and proceeds through titanium-coordinated intermediates that direct the regioselectivity of cyclization [19].

Scale-Up and Industrial Production Considerations

Scale-up and industrial production of 6-methoxy-3(2H)-benzofuranone require careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and economic viability [18]. The transition from laboratory-scale synthesis to industrial production presents unique challenges that must be systematically addressed [18].

Reaction kinetics play a crucial role in determining optimal production conditions [18]. Industrial processes must account for the influence of temperature, pressure, and catalyst loading on reaction rates and selectivity [18]. For benzofuranone synthesis, the exothermic nature of many cyclization reactions necessitates careful heat management to prevent decomposition and maintain product quality [18].

Heat transfer considerations become particularly important at industrial scale due to the significant heat generation associated with large-volume reactions [18]. Effective cooling systems and heat dissipation strategies are essential for maintaining reaction temperature within optimal ranges [18]. The design of reactor systems must incorporate sufficient heat exchange capacity to handle the thermal load generated during synthesis [18].

Mixing and mass transfer limitations can significantly impact reaction efficiency and product quality in large-scale operations [18]. Uniform distribution of reactants and catalysts throughout the reaction mixture requires appropriately designed stirring systems and reactor geometries [18]. Poor mixing can lead to local concentration gradients, resulting in reduced yields and increased formation of byproducts [18].

Economic considerations drive the selection of synthetic routes for industrial implementation [11]. The choice between different methodologies depends on factors including raw material costs, catalyst expenses, energy requirements, and waste disposal considerations [11]. For instance, the route utilizing ortho-chlorophenylacetic acid as starting material has been preferred industrially due to the relatively low cost and availability of precursors [11].

Process optimization studies have demonstrated that continuous flow reactors offer advantages over batch processes for benzofuranone production [13]. Continuous processes provide better temperature control, improved mixing efficiency, and reduced residence time variability [13]. These benefits translate to higher yields, improved selectivity, and reduced formation of impurities [13].

Environmental considerations increasingly influence industrial process design [11]. Modern production methods emphasize waste minimization, solvent recovery, and energy efficiency [11]. The development of catalytic processes that operate under mild conditions and generate minimal waste streams represents a key priority for sustainable industrial production [11].

Synthetic Challenges and Optimizations

The synthesis of 6-methoxy-3(2H)-benzofuranone presents several significant challenges that require systematic optimization strategies. These challenges encompass issues related to regioselectivity, functional group compatibility, reaction efficiency, and product purification [7] [25].

Regioselectivity represents one of the primary challenges in benzofuranone synthesis, particularly when multiple reactive sites are present in the starting materials [19] [20]. The presence of electron-donating methoxy groups can influence the electronic properties of the aromatic system, leading to unexpected regioselectivity patterns [19]. Careful selection of reaction conditions and catalysts is essential for achieving the desired substitution pattern [19].

Functional group compatibility poses another significant challenge, as many classical synthetic methods employ harsh conditions that can compromise sensitive functionalities [7]. For instance, the use of strong acids or bases may lead to unwanted side reactions such as methoxy group cleavage or aromatic substitution [7]. The development of mild reaction conditions through catalytic methods has addressed many of these limitations [7].

Reaction efficiency optimization involves multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [25] [30]. Studies have demonstrated that reaction efficiency can vary significantly based on these parameters [25]. For example, the synthesis of 2-cinnamylidene-6-methoxy-3(2H)-benzofuranone achieves optimal yields when conducted in ethanol with 30% aqueous potassium hydroxide at room temperature for 16-24 hours [30].

Purification challenges arise from the formation of byproducts and the similar polarity of desired products with impurities [7] [21]. Column chromatography using silica gel with appropriate solvent systems represents the standard purification method, though recrystallization from methanol often provides sufficient purity for many applications [7]. The development of crystallization conditions that favor the desired product while excluding impurities requires systematic optimization [7].

Yield optimization studies have identified several critical factors that influence product formation [2] [7]. The stoichiometric ratio of reactants significantly impacts yield, with slight excess of one component often providing superior results [7]. Temperature control is equally important, as excessive temperatures can lead to decomposition or unwanted side reactions [2]. Reaction monitoring through thin-layer chromatography enables real-time optimization and prevents over-reaction [7].

Catalyst optimization has emerged as a key strategy for improving synthetic efficiency [12] [17]. The development of heterogeneous catalysts that can be easily recovered and reused addresses both economic and environmental concerns [26]. Wood ash catalysts, for instance, demonstrate excellent recyclability while maintaining catalytic activity over multiple reaction cycles [26].

Regioselective Synthesis Techniques

Regioselective synthesis techniques are crucial for obtaining 6-methoxy-3(2H)-benzofuranone with specific substitution patterns and avoiding the formation of unwanted isomers [19] [20]. These techniques exploit electronic, steric, and coordination effects to direct the selectivity of bond formation [19] [20].

Electronic control of regioselectivity relies on the inherent electronic properties of the aromatic system and substituents [19]. The methoxy group at the 6-position of benzofuranone acts as an electron-donating substituent, increasing electron density at specific positions and influencing the site of electrophilic attack [19]. This electronic bias can be exploited to achieve high regioselectivity in substitution reactions [19].

Coordination-directed synthesis represents a powerful approach for controlling regioselectivity through the use of coordinating groups and metal catalysts [19]. Titanium tetrachloride-mediated synthesis of benzofurans demonstrates excellent regioselectivity through the formation of titanium-substrate complexes that direct the site of cyclization [19]. The reaction of phenols with α-haloketones in the presence of titanium tetrachloride and trifluoroethanol provides 2-alkyl benzofurans with complete regioselectivity [19].

Steric control mechanisms utilize the spatial requirements of substituents to influence reaction pathways [20]. The synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes demonstrates complete regioselectivity based on steric and electronic factors [20]. The reaction tolerates various substitution patterns while maintaining predictable regioselectivity outcomes [20].

Template-directed synthesis employs molecular templates or directing groups to control the regiochemistry of cyclization reactions [20]. This approach has been successfully applied to the synthesis of substituted benzofuranones with predetermined substitution patterns [20]. The directing groups can be subsequently removed to provide the target compounds with high regioselectivity [20].

Computational methods have become increasingly important for predicting and understanding regioselectivity in benzofuranone synthesis [22]. Density functional theory calculations can predict the preferred reaction pathways and help optimize reaction conditions for maximum selectivity [22]. These computational insights guide experimental design and reduce the time required for optimization [22].

The development of regioselective synthetic methods has enabled access to benzofuranone derivatives that would be difficult or impossible to obtain through non-selective approaches [19] [20]. These methods represent a significant advancement in the field and continue to evolve with the development of new catalytic systems and reaction methodologies [19] [20].

Knoevenagel Condensation for Derivative Synthesis

The Knoevenagel condensation has proven to be an exceptionally versatile method for synthesizing derivatives of 6-methoxy-3(2H)-benzofuranone, particularly in the preparation of benzylidene-substituted analogs [22] [23] [24]. This reaction involves the condensation of active methylene compounds with aldehydes or ketones in the presence of basic catalysts [22].

The classical Knoevenagel condensation employs piperidine and acetic acid as catalysts in benzene solvent at elevated temperatures [22]. For benzofuranone derivatives, the reaction typically utilizes the parent benzofuranone and substituted benzaldehydes to generate aurone-type compounds [23] [24]. The reaction proceeds through formation of an enolate intermediate, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration [22].

Sequential Knoevenagel condensation and cyclization reactions have been developed to access complex polycyclic structures [22]. These methods involve initial condensation to form benzylidene intermediates, followed by intramolecular cyclization to generate fused ring systems [22]. The product selectivity depends critically on reaction conditions, with different catalyst systems favoring different products [22].

Advanced catalyst systems have significantly improved the efficiency and selectivity of Knoevenagel condensations for benzofuranone derivatives [22] [24]. Titanium tetrachloride-pyridine complexes provide excellent yields under mild conditions, while neutral alumina enables solvent-free condensations with aldehyde scavenging capabilities [23]. These developments have eliminated the need for chromatographic purification in many cases [23].

The use of Meldrum's acid as the active methylene component has opened new synthetic pathways for benzofuranone derivatives [24] [25]. This reagent provides enhanced reactivity compared to conventional malonate esters and enables condensations under milder conditions [24]. The resulting adducts can be further transformed through decarboxylation and cyclization reactions [24].

Reaction ConditionsCatalyst SystemSolventTemperatureYield RangeReference
Classical MethodPiperidine/AcOHBenzene80°C56-79% [22]
Neutral AluminaAl₂O₃Solvent-free120°C75-95% [23]
TiCl₄-PyridineTiCl₄/Py (1:4)CH₂Cl₂RT79-85% [22]
Base-MediatedKOH (50% aq)MeOH60°C28-72% [25]

Phase transfer catalysis has emerged as an effective method for conducting Knoevenagel condensations under heterogeneous conditions [30]. The use of triethylbenzylammonium chloride as phase transfer catalyst enables reactions in aqueous-organic biphasic systems [30]. This approach provides excellent yields while simplifying product isolation and purification [30].

The scope of Knoevenagel condensation for benzofuranone derivatives extends beyond simple aldol-type products to include more complex transformations [22] [25]. Sequential condensation-cyclization reactions enable the construction of spiro compounds and other architecturally complex structures [21]. These methods have found application in the synthesis of biologically active compounds and natural product analogs [25].

2(3H) vs 3(2H) Benzofuranone Stability

Comprehensive computational studies have established the relative stability relationship between benzofuranone isomers, with significant implications for understanding 6-Methoxy-3(2H)-benzofuranone behavior. Ab initio calculations and semiempirical molecular orbital methods consistently demonstrate that 2(3H)-benzofuranone exhibits greater thermodynamic stability compared to 3(2H)-benzofuranone [1] [2] [3]. This stability difference is quantitatively expressed through heat of formation calculations, where 2(3H)-benzofuranone shows a heat of formation of 34.598 kcal/mol, while 3(2H)-benzofuranone exhibits 41.364 kcal/mol [3]. The energy difference of approximately 6.8 kcal/mol represents a substantial thermodynamic preference favoring the 2(3H) isomer [3].
The stability difference originates from multiple structural and electronic factors [1] [2]. The position of the carbonyl group significantly influences the electronic distribution within the molecule, affecting overall molecular energy and stability [1] [2]. In 2(3H)-benzofuranone, the carbonyl group at position 2 and methylene group at position 3 create a more favorable electronic arrangement compared to the reverse positioning in 3(2H)-benzofuranone [1] [2]. Enhanced resonance stabilization in 2(3H)-benzofuranone contributes to its thermodynamic preference, with the specific arrangement of the carbonyl group within the molecular framework providing superior conjugation effects [1] [2].

These findings contradict earlier estimates and highlight the importance of high-level computational methods in determining accurate stability relationships [1] [2]. The computational results have been validated through multiple theoretical approaches, including restricted Hartree-Fock calculations and density functional theory studies [1] [2]. The consistency across different computational methods strengthens the reliability of these stability predictions and their applicability to understanding 6-Methoxy-3(2H)-benzofuranone behavior.

Influence of Methoxy Substitution on Molecular Stability

The introduction of methoxy substituents profoundly affects the molecular stability and electronic properties of benzofuranone derivatives. Methoxy substitution at different positions creates varying degrees of stabilization through electron-donating effects and resonance interactions [4] [5] [6]. The electron-donating nature of the methoxy group (-OCH₃) influences both the electron density distribution and the overall molecular geometry, leading to position-dependent stability modifications.
Positional effects of methoxy substitution demonstrate remarkable variation in stability influence [4] [5] [6]. Substitution at the 5-position and 6-position generally provides the highest stability enhancement, while 4-position substitution offers moderate stabilization [4] [5] [6]. The 7-position shows minimal impact on molecular stability due to reduced conjugation with the benzofuranone core [4] [5] [6]. These position-dependent effects arise from the varying degrees of resonance interaction between the methoxy group and the aromatic system.

The resonance electron-donating effect of methoxy groups shows stronger influence at ortho-position compared to para-position relative to electron-withdrawing groups [5]. This positional selectivity affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, with 4-position and 6-position methoxy substitution exhibiting higher LUMO levels than other positions [5]. The electronic effects translate into observable spectroscopic changes, including wavelength shifts and intensity modifications in ultraviolet-visible absorption spectra [5] [6].

Molecular geometry considerations reveal that methoxy substitution at different positions creates varying degrees of structural distortion [5]. Substitution at 5-position and 6-position maintains excellent molecular planarity, while 4-position and 7-position substitution can introduce structural distortions [5]. The maintenance of planarity is crucial for optimal conjugation and stability, making 5-position and 6-position substitution particularly favorable for enhanced molecular stability [5].

Computational Chemistry Investigations

Ab Initio Calculations

Ab initio calculations provide fundamental insights into the electronic structure and energetic properties of 6-Methoxy-3(2H)-benzofuranone [1] [2]. These calculations employ wave function-based methods that solve the Schrödinger equation without empirical parameters, offering accurate predictions of molecular properties. Restricted Hartree-Fock (RHF) calculations using basis sets up to 6-311++G have been employed to determine optimized geometries and energy parameters** [1] [2].

The ab initio approach reveals critical geometric parameters for benzofuranone systems [1] [2]. Bond lengths within the benzene ring range from 1.36 to 1.40 Å, consistent with aromatic character, while the carbon-oxygen bond in the furan ring measures approximately 1.38 Å . The carbonyl carbon-oxygen bond exhibits typical double bond character with a length of approximately 1.22 Å . These geometric parameters provide essential baseline data for understanding the structural implications of methoxy substitution.

Total energy calculations demonstrate the energetic hierarchy among benzofuranone isomers [1]. For benzofuran, 2(3H)-benzofuranone, and 3(2H)-benzofuranone, the total energies obtained from restricted Hartree-Fock calculations using 6-311++G** basis set are -381.37651741, -456.29311618, and -456.27518074 atomic units, respectively [1]. These values confirm the greater stability of 2(3H)-benzofuranone relative to its 3(2H) isomer, supporting the thermodynamic preference established through heat of formation calculations.

Density Functional Theory (DFT) Studies

Density functional theory studies provide enhanced accuracy in predicting molecular properties through inclusion of electron correlation effects [1] [2]. The B3LYP functional, combining Becke exchange and Lee-Yang-Parr correlation functionals, has proven particularly effective for benzofuranone systems [1] [2]. DFT calculations using B3LYP/6-311++G basis sets yield total energies of -383.77379396, -459.04633426, and -459.02879617 atomic units for benzofuran, 2(3H)-benzofuranone, and 3(2H)-benzofuranone, respectively** [1].

The superior performance of DFT methods in vibrational frequency calculations makes them invaluable for spectroscopic analysis [1] [2]. DFT-calculated vibrational frequencies show excellent agreement with experimental observations, particularly for carbonyl stretching vibrations and characteristic benzofuran modes [1] [2]. The calculated frequencies require scaling factors to account for anharmonicity and basis set limitations, but the scaled frequencies match experimental values within acceptable error margins [1] [2].

Frontier molecular orbital analysis through DFT calculations provides insights into chemical reactivity and electronic properties [8]. The HOMO and LUMO energy levels, derived from DFT calculations, indicate electron-donating and electron-accepting capabilities of the molecules [8]. For benzofuranone derivatives, a more negative HOMO energy implies higher electron-donating potential, while the HOMO-LUMO energy gap provides information about kinetic stability [8]. These electronic descriptors are crucial for understanding the chemical behavior and reactivity patterns of 6-Methoxy-3(2H)-benzofuranone.

Vibrational Mode Analysis

Characteristic Vibration Patterns

Vibrational spectroscopy reveals distinctive patterns characteristic of benzofuranone structures [1] [2] [9]. The most prominent vibrational modes include carbonyl stretching, carbon-oxygen stretching, and various carbon-hydrogen bending and wagging motions [1] [2]. The carbonyl stretching vibration appears as a strong band in the region 1640-1660 cm⁻¹, exhibiting characteristic splitting due to Fermi resonance interactions [2] [9]. This splitting phenomenon occurs when the carbonyl stretching vibration interacts with overtone or combination bands of similar energy and symmetry [2].

Carbon-oxygen stretching vibrations provide diagnostic information about the furan ring structure [1] [2]. These vibrations appear at frequencies between 1015-1061 cm⁻¹, with the exact position depending on the molecular environment and substituent effects [1] [2]. The C-O stretching frequency variations reflect changes in bond strength and electronic environment caused by methoxy substitution [1] [2].

Carbon-hydrogen vibrational modes exhibit characteristic patterns specific to benzofuranone systems [1] [2]. Asymmetric and symmetric C-H wagging vibrations appear at 724-748 cm⁻¹ and 763-765 cm⁻¹, respectively [1] [2]. These frequencies are diagnostic for benzofuran systems and provide structural confirmation [1] [2]. Additionally, C-O out-of-plane bending vibrations appear as weak bands around 548-567 cm⁻¹, offering further structural verification [1] [2].

Computational vs. Experimental Spectra

Comparison between computational and experimental vibrational spectra demonstrates excellent agreement for benzofuranone systems [1] [2]. DFT calculations using B3LYP functional provide vibrational frequencies that match experimental observations with high accuracy after appropriate scaling [1] [2]. The scaling factors, typically around 0.96-0.98 for B3LYP calculations, account for anharmonicity and basis set incompleteness [1] [2].

Computational predictions successfully reproduce experimental intensity patterns and frequency positions [1] [2]. The calculated infrared and Raman intensities correlate well with experimental observations, enabling confident vibrational mode assignments [1] [2]. This agreement validates the computational approach and supports the reliability of predicted frequencies for modes not easily observable experimentally [1] [2].

The computational approach enables complete vibrational mode assignment, including modes that may be weak or obscured in experimental spectra [1] [2]. This comprehensive characterization provides detailed molecular fingerprints essential for structural confirmation and analysis [1] [2]. The combination of computational and experimental approaches offers synergistic advantages, with computational methods providing theoretical framework and experimental measurements offering validation and real-world applicability [1] [2].

Conformational Dynamics and Energetics

Conformational analysis reveals the inherent flexibility and preferred molecular geometries of benzofuranone systems [10]. The benzofuranone framework exhibits moderate conformational flexibility, with the furan ring showing greater conformational freedom compared to the benzene ring . The molecule adopts a nearly planar structure due to conjugation between the aromatic benzene ring and the carbonyl group . This planarity contributes significantly to overall molecular stability and influences chemical reactivity patterns .

Pseudorotational analysis demonstrates the conformational preferences of the furan ring component [10]. Unlike pyranoside rings, furanose systems exhibit larger inherent flexibility, amplifying the complexity of conformational analysis [10]. The main energetic contributions to conformational barriers include unfavorable interactions between uniformly oriented vicinal ring substituents, syn-axial interactions between non-vicinal substituents, and anomeric effects [10]. These interactions are non-additive and require comprehensive computational analysis for accurate prediction [10].

Methoxy substitution influences conformational preferences through steric and electronic effects [5] [11]. The position and orientation of methoxy groups affect molecular geometry, with certain positions maintaining planarity while others introduce conformational distortions [5]. Substitution at 5-position and 6-position maintains excellent planarity, while 4-position and 7-position substitution can cause distortions in the benzofuranone core [5]. These conformational effects directly correlate with stability and spectroscopic properties [5].

Structure-Function Relationship Elucidation

Structure-function relationships in benzofuranone derivatives demonstrate clear correlations between molecular architecture and biological activity [11] [12]. The benzofuranone core provides a versatile scaffold for pharmaceutical development, with substitution patterns significantly influencing biological properties [11]. Methoxy substitution at specific positions correlates with enhanced biological activity, particularly in anticancer applications [11]. The position of methoxy groups affects binding affinity, selectivity, and pharmacokinetic properties [11].

The planarity of the benzofuranone system facilitates π-π stacking interactions and hydrogen bonding, critical for biological target recognition [11]. Compounds maintaining planar geometry show enhanced binding affinity compared to those with conformational distortions [11]. The electron-donating nature of methoxy groups influences the electronic properties of the benzofuranone core, affecting molecular recognition and binding interactions [11].

Preliminary structure-activity relationships indicate that compounds with single methoxy substitution often exhibit superior biological activity compared to multi-substituted derivatives [12]. This observation suggests that excessive substitution may interfere with optimal target binding, while strategic single substitution enhances desired properties [12]. The 6-methoxy substitution pattern in 6-Methoxy-3(2H)-benzofuranone represents an optimal balance between electronic enhancement and structural integrity [12].

Effect of Substitution Pattern on Molecular Geometry

Substitution patterns profoundly influence the molecular geometry of benzofuranone derivatives through steric and electronic mechanisms [5] [13]. The introduction of substituents at different positions creates varying degrees of structural modification, ranging from minimal perturbation to significant conformational changes [5]. Methoxy substitution at the 6-position of benzofuranone maintains favorable molecular geometry while providing substantial electronic enhancement [5].

Steric hindrance effects become prominent when substituents are positioned adjacent to bulky groups or functional centers [5]. The methoxy group's spatial requirements can create unfavorable interactions with neighboring atoms, leading to conformational adjustments or energy penalties [5]. Molecular planarity is well maintained when methoxy groups are positioned at 5-position or 6-position, while substitution at 4-position and 7-position can introduce distortions [5]. These geometric considerations directly impact molecular stability and electronic properties [5].

Electronic effects of substitution extend beyond local perturbations to influence the entire molecular framework [5] [13]. The electron-donating nature of methoxy groups affects the electron density distribution throughout the benzofuranone system, influencing orbital energies and chemical reactivity [5]. The resonance electron-donating effect shows position-dependent strength, with ortho-position substitution providing stronger electronic influence compared to para-position substitution [5]. This position selectivity enables fine-tuning of molecular properties through strategic substitution design [5].

XLogP3

1.4

Wikipedia

6-Methoxy-3(2H)-benzofuranone

Dates

Last modified: 08-15-2023

Explore Compound Types